N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine moiety and substituted with a 4-chloro-2-methoxy-5-methylphenyl acetamide group. The compound’s synthesis likely involves alkylation of thiazolo-pyrimidine precursors with chloroacetamide intermediates, followed by thiomorpholine incorporation, as suggested by analogous methods in and .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S2/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXZEOCHRZECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The compound features a complex structure that includes a thiazolo-pyrimidine moiety and a chloro-methoxy phenyl group. The intricate design of this molecule suggests potential interactions with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C27H26ClN3O4S2 |
| Molecular Weight | 560.526 g/mol |
| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Assay
A study reported the following IC50 values for the compound against different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 5.00 |
| HepG2 | 10.00 |
These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing non-cancerous cells.
The proposed mechanism of action involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. The compound's ability to induce morphological changes and enhance caspase-3 activity further supports its role as an apoptosis-inducing agent.
Apoptosis Induction Study
In a separate experiment, the compound was shown to enhance caspase-3 activity significantly:
| Concentration (μM) | Caspase-3 Activity (fold increase) |
|---|---|
| 1.0 | 1.33 |
| 10.0 | 1.57 |
This data suggests that the compound effectively triggers apoptotic pathways in targeted cancer cells.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial and anti-inflammatory activities. Further research is needed to elucidate these effects and their underlying mechanisms.
Antibacterial Activity
Preliminary screening indicated potential antibacterial effects against Gram-positive bacteria, although more comprehensive studies are required.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are hypothesized based on its structural analogs known for similar activities. In vitro assays are necessary to confirm these effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
Thiomorpholine vs. Morpholine : Thiomorpholine (sulfur-containing) in the target compound may confer higher metabolic stability than morpholine analogs (e.g., 6a,b) due to reduced oxidation susceptibility .
Substituent Effects : The 4-chloro-2-methoxy-5-methylphenyl group balances lipophilicity and steric bulk, contrasting with simpler aryl groups (e.g., 4-methoxyphenyl in Compound 9) .
Bioactivity and Pharmacological Comparisons
While explicit bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Morpholine Derivatives : Compounds like 6a,b () and those in demonstrate enhanced solubility and kinase inhibition, suggesting the target compound may target similar pathways .
- Triazolo-pyrimidines : analogs show altered binding kinetics due to triazole’s electronegativity, whereas the target’s thiazole core may favor hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
